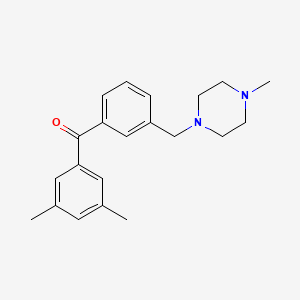

3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

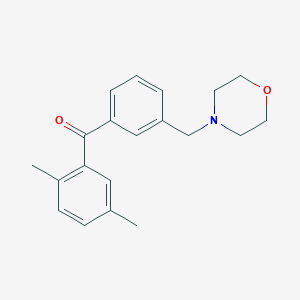

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel benzophenone derivatives, including those related to 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, has been explored through various methods. One approach involves the total synthesis from substituted aminodiphenylmethanes or by hydrolysis and subsequent methylation of triazolobenzodiazepines. This method has successfully produced a series of novel [(dialkylamino)methyl-4H-1,2,4-triazol-4-yl]benzophenones with significant pharmacological properties .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives has been studied using techniques such as FT-Raman and IR spectroscopy. For instance, 4,4-Dimethyl Benzophenone (4DMBP), a compound structurally related to the one of interest, has been analyzed to determine its equilibrium geometry and harmonic vibrational wavenumbers. Density functional theory (DFT) and normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF) have been employed to assign vibrational spectra and understand the molecular structure .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including photocycloaddition. For example, the photocycloaddition of 6,6′-dimethyl-4,4′-[bis(methylenoxy)phenylene]-di-2-pyrones with benzophenone in the solid state has been shown to produce oxetane derivatives with high site- and regioselectivity. The reaction mechanism is believed to be initiated by electrostatic interaction in the ground states, enhanced by the electron density at the carbonyl oxygen of the triplet excited state of benzophenone. This reaction demonstrates the reactivity of benzophenone derivatives under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives have been extensively studied. The nonlinear optical activity of such compounds, as indicated by the calculated hyperpolarizability values, is of particular interest. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with Mulliken and natural charges, provides insight into the electronic properties of these molecules. Natural bond orbital analysis further confirms the presence of intramolecular charge transfer interactions, which are crucial for understanding the reactivity and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Photocrosslinking Applications

One significant application of benzophenone derivatives, including those similar to 3,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, is in photocrosslinking. Studies demonstrate that benzophenone derivatives, when incorporated into polymers like poly(ethylene terephthalate) (PET), enhance photocrosslinking under UV irradiation. This process, primarily involving hydrogen atom abstraction, results in increased glass transition temperatures and altered melting transitions in the polymers, suggesting potential use in materials science and engineering (Wang et al., 2005).

Organic Synthesis and Photocycloaddition

Benzophenone and its derivatives are also integral in organic synthesis, particularly in photocycloaddition reactions. These reactions involve benzophenone interacting with other organic compounds under UV light, leading to the formation of complex structures like oxetans. Such processes are significant in developing new organic compounds and understanding reaction mechanisms, which could be applicable in synthesizing new pharmaceuticals and materials (Nitta et al., 1980; Nitta & Sugiyama, 1982).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone from the web search results.

Zukünftige Richtungen

Unfortunately, I couldn’t find specific information on the future directions of 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone from the web search results.

Eigenschaften

IUPAC Name |

(3,5-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-11-17(2)13-20(12-16)21(24)19-6-4-5-18(14-19)15-23-9-7-22(3)8-10-23/h4-6,11-14H,7-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUNTSOINAGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643432 | |

| Record name | (3,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-83-5 | |

| Record name | Methanone, (3,5-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)